
Nonylphosphonic acid
Vue d'ensemble
Description
Nonylphosphonic acid is a compound with the molecular formula C9H21O3P . It has a molecular weight of 208.24 . The compound appears as a white to almost white powder or crystal .
Synthesis Analysis
Nonylphosphonic acid can be synthesized through various methods. One such method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis . Another synthesis method involves the reaction of 1-Bromononane with potassium hydroxide semihydrate, phosphorus, and cetyltrimethylammonium bromide in water and toluene at 85 - 90°C for 6 hours .Molecular Structure Analysis
The molecular structure of Nonylphosphonic acid consists of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Physical And Chemical Properties Analysis
Nonylphosphonic acid is a white to almost white powder or crystal . The melting point of Nonylphosphonic acid ranges from 102.0 to 106.0°C .Applications De Recherche Scientifique
Bioactive Properties and Drug Prodrug Design
Nonylphosphonic acid, due to its structural analogy with phosphate moieties, finds applications in the realm of bioactive properties, including drug and pro-drug design. Its unique chemical structure makes it suitable for targeting specific biological processes, thus playing a significant role in medicinal chemistry (Sevrain et al., 2017).
Functionalization of Surfaces and Material Science
The chemical properties of nonylphosphonic acid allowfor its use in the functionalization of surfaces. This application is particularly significant in material science, where the compound's ability to bind to various substrates is utilized in the development of advanced materials, such as coatings and hybrid materials (Sevrain et al., 2017).
Proton-Conducting Membranes in Fuel Cells
Nonylphosphonic acid derivatives have been explored for use as proton-conducting membranes in fuel cells. These applications leverage the compound's ability to facilitate ion transport, which is critical in the operation of fuel cells. The modification of polymers with nonylphosphonic acid derivatives enhances their performance as electrolyte membranes (Allcock et al., 2002).
Coordination Chemistry and Supramolecular Applications
Due to its coordination properties, nonylphosphonic acid is utilized in the field of coordination chemistry and supramolecular applications. This includes the formation of complex structures and assemblies at the molecular level, which have implications in various fields like catalysis, sensor technology, and nanotechnology (Sevrain et al., 2017).
Biomedical Imaging and Analytical Applications
Nonylphosphonic acid's unique properties are also exploited in biomedical imaging and analytical applications. Its ability to bind to specific biological targets can be used in the development of imaging agents and diagnostic tools, providing insights into biological processes and disease states (Sevrain et al., 2017).
Phosphoantigen Research
In the field of immunology, nonylphosphonic acid derivatives have been explored as phosphoantigens. These compounds can interact with immune cells and potentially modulate immune responses, making them relevant in the study of vaccines and immune therapies (Sevrain et al., 2017).
Mécanisme D'action
Mode of Action
Phosphonates, including nonylphosphonic acid, can act directly on certain organisms, reducing growth. This growth reduction is associated with a rapid reduction in the total pool of adenylate . At lower concentrations, phosphonates can alter metabolism without reducing growth rate . .
Biochemical Pathways
Phosphonates are involved in various biochemical pathways. They can inhibit metabolic enzymes, making them potential lead compounds for the development of a variety of drugs . .
Pharmacokinetics
In general, the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
Phosphonates in general are known to have specific biological activity due to their ability to mimic phosphates and carboxylates of biological molecules .
Propriétés
IUPAC Name |
nonylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGYSFJQGDOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4730-79-4 | |
| Record name | Nonylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenoxycyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B1645147.png)

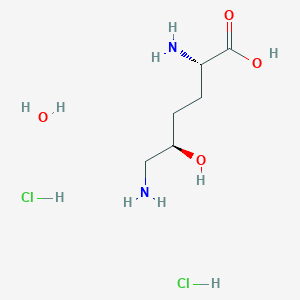
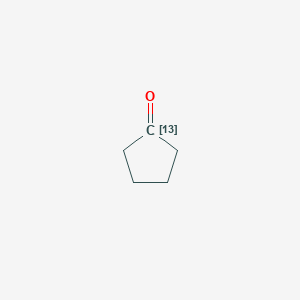
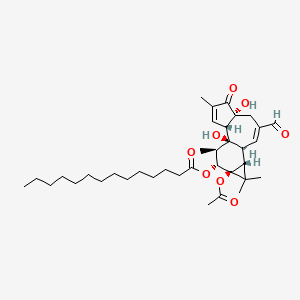
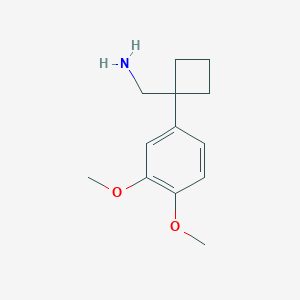
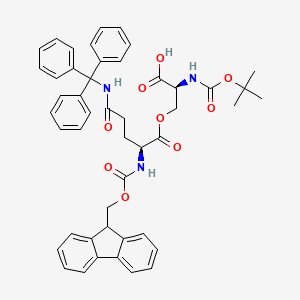





![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1645204.png)